molecular formula C13H11NO3 B139047 Methyl 4-(pyridin-2-yloxy)benzoate CAS No. 153653-00-0

Methyl 4-(pyridin-2-yloxy)benzoate

Cat. No. B139047
M. Wt: 229.23 g/mol
InChI Key: MTZVYWMZXMQCKF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“Methyl 4-(pyridin-2-yloxy)benzoate” has a molecular weight of 229.23 g/mol. It has a density of 1.199g/cm3 and a boiling point of 353.907ºC at 760 mmHg .

Scientific Research Applications

Photophysical Properties

  • Methyl 4-(pyridin-2-yloxy)benzoate, among other derivatives, has been investigated for its photophysical properties. Studies found that these compounds produce characteristic emission features and have different absorption spectra, providing insights into their potential use in photophysical applications (Yoon et al., 2019).

Supramolecular Liquid Crystals

  • The compound has been studied in the context of supramolecular liquid crystals. Research on different substituents on the pyridine-based derivatives or on the acid component revealed its influence on the extent and stability of these supramolecular phases (Naoum et al., 2010).

Corrosion Inhibition

  • Investigations into the corrosion inhibitive performances of related compounds on mild steel surfaces in acidic medium have been conducted. These studies provide insights into the protective nature of such compounds in industrial applications (Murmu et al., 2019).

Coordination Polymers

  • Methyl 4-(pyridin-2-yloxy)benzoate has been used in the synthesis of coordination polymers. These studies have explored how different metal ions and ligands interact to form unique structural frameworks, which are essential in materials science (Gui et al., 2014).

Liquid Crystal Polymers

  • Research into liquid crystalline properties of hydrogen-bonded side-chain liquid crystal polymers, involving compounds like methyl 4-(pyridin-2-yloxy)benzoate, reveals important aspects of their textural and phase behaviors. This is crucial for applications in advanced materials and displays (Muhammad et al., 2020).

Anti-Bacterial Activity

  • Synthesized derivatives of methyl 4-(pyridin-2-yloxy)benzoate have been evaluated for their antibacterial activity. Such studies contribute to the development of new antimicrobial agents (El-Haggar et al., 2015).

Safety And Hazards

“Methyl 4-(pyridin-2-yloxy)benzoate” is not intended for human or veterinary use. It’s important to handle this compound with care, avoiding contact with skin and eyes, and preventing its ingestion or inhalation .

properties

IUPAC Name

methyl 4-pyridin-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-16-13(15)10-5-7-11(8-6-10)17-12-4-2-3-9-14-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZVYWMZXMQCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433795
Record name Methyl 4-(pyridin-2-yloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(pyridin-2-yloxy)benzoate

CAS RN

153653-00-0
Record name Methyl 4-(pyridin-2-yloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromopyridine (1.00 g), methyl 4-hydroxybenzenecarboxylate (1.92 g) and potassium carbonate (874.9 mg) were stirred at 150° C. for 6 hours. Aqueous 2 N sodium hydroxide solution (50 mL) was added to the reaction liquid, extracted with diethyl ether (100 mL), and the organic layer was washed with water (50 mL) and saturated saline water (50 mL) in that order, and then evaporated under reduced pressure to obtain a pale yellow residue. The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=9/1 to 8/2) to obtain the entitled compound (208 mg) as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
874.9 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YY Kong, ZX Wang - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
Ni‐catalyzed C−O(Py) bond activation and silylation of aryl 2‐pyridyl ethers with silylzinc chlorides were carried out. This protocol allowed the 2‐pyridyloxy group to be substituted by a …
Number of citations: 20 onlinelibrary.wiley.com

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